Product packaging for 7-Methyl-1,3-benzothiazol-6-amine(Cat. No.:CAS No. 196205-20-6)

7-Methyl-1,3-benzothiazol-6-amine

Cat. No.: B174131
CAS No.: 196205-20-6
M. Wt: 164.23 g/mol
InChI Key: MWFHUUYNKQVJDU-UHFFFAOYSA-N
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Description

7-Methyl-1,3-benzothiazol-6-amine is a chemical compound based on the benzothiazole scaffold, a privileged structure in medicinal chemistry and drug discovery known for its diverse pharmacological potential . The benzothiazole core is recognized for its ability to interact with various biological targets, making it a highly valuable building block for developing novel therapeutic agents . Researchers utilize such derivatives in the synthesis of more complex molecules aimed at investigating treatments for a range of conditions; benzothiazole-based compounds have shown documented activities including antitumor, antimicrobial, anti-inflammatory, antidiabetic, and antiviral effects in scientific studies . Furthermore, the structural motif of 2-aminobenzothiazole, in particular, serves as a key intermediate in organic and organoelement synthesis, enabling the construction of diverse heterocyclic ensembles and pharmacologically active compounds through various chemical transformations . This compound is presented as a versatile synthon for researchers working in the fields of synthetic chemistry and drug discovery to explore new chemical spaces and develop potential lead compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2S B174131 7-Methyl-1,3-benzothiazol-6-amine CAS No. 196205-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFHUUYNKQVJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1SC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619245
Record name 7-Methyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196205-20-6
Record name 7-Methyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Pivotal Role of Benzothiazole Derivatives in Synthetic Organic Chemistry

Benzothiazole (B30560) and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their wide-ranging utility and presence in both natural products and synthetic compounds. Current time information in Bangalore, IN.chemblink.comresearchgate.net The benzothiazole framework, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, imparts a unique set of electronic and structural characteristics to molecules. This scaffold is a common feature in a variety of pharmacologically active agents, demonstrating the versatility of the benzothiazole core in medicinal chemistry. researchgate.netmolaid.com

The significance of benzothiazole derivatives extends to materials science, where they are utilized in the development of dyes and functional materials. chemblink.com The structural rigidity and potential for extensive π-conjugation make them suitable candidates for applications in electronics and photonics. The ease with which the benzothiazole ring can be functionalized allows for the systematic modification of its properties, enabling chemists to tailor molecules for specific purposes.

Heterocyclic Amine Scaffolds: Building Blocks for Advanced Chemical Design

Heterocyclic amines, a broad class of organic compounds that includes 7-Methyl-1,3-benzothiazol-6-amine, are fundamental to the design of advanced chemical structures. These scaffolds, which incorporate a nitrogen atom within a cyclic framework, are prevalent in a vast number of biologically active molecules, including many pharmaceuticals. researchgate.net The presence of the amine group provides a site for hydrogen bonding and can act as a basic center, influencing the molecule's solubility, crystal packing, and interaction with biological targets. researchgate.net

Unveiling the Research Landscape of 7 Methyl 1,3 Benzothiazol 6 Amine

Classical and Contemporary Synthetic Routes to 1,3-Benzothiazol-6-amines

The synthesis of 1,3-benzothiazol-6-amines, including the specific target this compound, generally relies on the initial formation of a substituted benzothiazole ring. The most prevalent and versatile method for this is the condensation of a 2-aminobenzenethiol derivative with a suitable electrophile. nih.govacs.org The specific substituents on the final product are determined by the substitution pattern of the initial 2-aminobenzenethiol and the nature of the reaction partner.

Condensation Reactions in Benzothiazole Core Formation

The cornerstone of benzothiazole synthesis is the reaction between 2-aminobenzenethiols and various carbon-based electrophiles. This approach allows for the introduction of a wide array of substituents at the 2-position of the benzothiazole ring.

The condensation of 2-aminobenzenethiol with compounds containing carbonyl or cyano groups is a fundamental and widely employed strategy for constructing the benzothiazole scaffold. nih.govekb.eg This method's popularity stems from the ready availability of the starting materials and the operational simplicity of the reaction. A range of reactants, including aldehydes, ketones, carboxylic acids, and nitriles, can be used to generate the corresponding 2-substituted benzothiazoles. ekb.egrsc.org

For instance, the reaction with nitriles offers a direct route to 2-substituted benzothiazoles. ekb.eg A notable example is the synthesis of 2-cyano-6-aminobenzothiazole, a related precursor, which highlights the utility of cyano groups in these condensation reactions. google.com

Aromatic aldehydes are particularly common reaction partners for 2-aminothiophenol, leading to the formation of 2-arylbenzothiazoles. mdpi.commdpi.comresearchgate.net The reaction mechanism typically involves the initial formation of a Schiff base (imine) intermediate through the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon. Subsequent intramolecular cyclization via the thiol group attacking the imine carbon, followed by an oxidation step, yields the aromatic benzothiazole ring. ekb.eg

A variety of catalysts and reaction conditions have been developed to optimize this transformation, reflecting a shift towards more environmentally benign and efficient processes. These include the use of heterogeneous catalysts like SnP₂O₇, biocatalysts, and green solvents such as polyethylene (B3416737) glycol (PEG-400). mdpi.commdpi.comtandfonline.com Microwave-assisted synthesis has also been employed to accelerate the reaction, often leading to high yields in significantly reduced timeframes. mdpi.com

Table 1: Catalysts and Conditions for 2-Arylbenzothiazole Synthesis from 2-Aminothiophenol and Aromatic Aldehydes

Catalyst/SystemSolventConditionsYield RangeReference
SnP₂O₇Ethanol (B145695)Reflux87–95% mdpi.com
H₂O₂/HClEthanolRoom Temperature85–94% mdpi.comresearchgate.net
PEG-400PEG-400Room Temperature87–93% tandfonline.com
Amberlite IR120 ResinMicrowave85 °C88–95% mdpi.com
Bovine Serum Albumin (BSA)WaterRoom Temperature79–93% mdpi.com
Air/DMSODMSO-Good to Excellent organic-chemistry.org

Copper catalysis has emerged as a powerful tool in benzothiazole synthesis, enabling reactions that might otherwise be difficult. Copper catalysts can facilitate the condensation of 2-aminobenzenethiols with a variety of substrates, including nitriles. acs.org These methods are valued for their efficiency and applicability to a broad range of functional groups, providing excellent yields of the desired products. acs.org

Copper(II) bromide (CuBr₂) has also been utilized as an oxidant in the reaction of 2-aminothiophenol with ketones to form 2-acylbenzothiazoles. nih.gov Furthermore, copper-catalyzed intramolecular C-S bond formation represents another key strategy for constructing the benzothiazole ring from appropriately substituted precursors. indexcopernicus.com

The reaction of 2-aminothiophenol with β-diketones provides a route to 2-substituted benzothiazoles under metal-free conditions. mdpi.comorganic-chemistry.org Brønsted acids, such as p-toluenesulfonic acid (TsOH), are effective catalysts for this cyclization. The proposed mechanism involves the formation of a ketamine intermediate, followed by intramolecular nucleophilic addition and a C-C bond cleavage to yield the final product. mdpi.com This method is advantageous due to its mild conditions and the use of simple, readily available starting materials. mdpi.com

Similarly, aryl methyl ketones can be condensed with 2-aminobenzenethiol to produce 2-arylbenzothiazoles. mdpi.comnih.gov These reactions often proceed under metal-free conditions, using molecular oxygen as the oxidant, which aligns with the principles of green chemistry. mdpi.com

Table 2: Synthesis of Benzothiazoles using Ketone Precursors

Ketone TypeCatalyst/ReagentKey FeaturesReference
β-Diketonesp-Toluenesulfonic acid (TsOH)Metal-free, oxidant-free, mild conditions mdpi.comorganic-chemistry.org
Aryl Methyl KetonesMolecular Oxygen (oxidant)Metal-free, iodine-free mdpi.com
Aromatic KetonesCuBr₂ (oxidant)Forms 2-acylbenzothiazoles nih.gov

Intramolecular Cyclization Strategies for Benzothiazole Annulation

An alternative and powerful approach to benzothiazole synthesis involves the intramolecular cyclization of pre-formed thioanilide or thioformanilide precursors. acs.orgorganic-chemistry.org This strategy is particularly useful when the required substituted 2-aminothiophenols are unstable or difficult to prepare. acs.org

The cyclization is typically an oxidative process, forming the crucial C-S bond to close the thiazole (B1198619) ring. A variety of reagents have been developed to promote this transformation, including hypervalent iodine reagents like Dess-Martin periodinane, and quinones such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgacs.orgorganic-chemistry.org These methods are often characterized by mild reaction conditions, high yields, and broad functional group tolerance. acs.orgorganic-chemistry.org More recently, visible-light-driven photoredox catalysis has been applied to this cyclization, offering an environmentally benign pathway using photocatalysts like riboflavin (B1680620) and oxygen as a clean oxidant. nih.govresearchgate.net

Targeted Synthesis of this compound and its Direct Precursors

The specific synthesis of this compound requires the strategic introduction of both the methyl group at the 7-position and the amino group at the 6-position.

Introduction of Methyl Group at the 7-Position during Synthesis

A key strategy for introducing the methyl group at the 7-position involves starting with a precursor that already contains this functionality. A common starting material is 2-methyl-3-nitroaniline (B147196). rsc.orgnih.gov This compound can undergo reactions to build the thiazole ring, with the methyl group remaining at the desired position. For instance, a directed ortho metallation followed by benzyne (B1209423) formation and subsequent cyclization has been developed for the synthesis of a wide range of 7-substituted benzothiazoles. researchgate.net

Amination Strategies at the 6-Position

Introducing an amino group at the 6-position of the benzothiazole ring can be achieved through various methods. One common approach is to start with a precursor that already has a nitro group at the corresponding position, which can then be reduced to an amino group in a later step. For example, 2-methyl-3-nitroaniline can be used as a starting material. rsc.orgnih.gov

Another strategy involves the direct amination of a pre-formed benzothiazole ring. While direct C-H amination can be challenging, methods have been developed for the synthesis of 2-aminobenzothiazoles. nih.gov For instance, 6-substituted 2-aminobenzothiazoles can be prepared using ammonium (B1175870) thiocyanate (B1210189) and bromine. nih.gov These can then be further functionalized.

A multi-step synthesis might involve the initial synthesis of a 6-substituted benzothiazole, such as a 6-nitro or 6-halo derivative, which can then be converted to the 6-amino compound. For example, the synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines has been reported, where the 6-substituent can be a methyl group. arabjchem.org

Nucleophilic Substitution on Pre-formed Benzothiazole Cores for Derivatization

Derivatization of a pre-existing benzothiazole scaffold through nucleophilic substitution is a versatile strategy to introduce a variety of functional groups. smolecule.com This method is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, a pre-formed 7-chloro-1,3-benzothiazol-2-amine can undergo nucleophilic substitution where the chlorine atom is replaced by other nucleophiles like amines or thiols. This allows for the synthesis of diverse derivatives.

A common reaction involves the N-methylation of a benzothiazole amine. For example, 7-chloro-1,3-benzothiazol-2-amine can be methylated using methyl chloride in the presence of a strong base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). The reaction is typically conducted at low temperatures (0–5°C) to control reactivity and minimize side products, achieving yields in the range of 70–75%.

Another approach involves the reaction of 2-aminobenzothiazoles with α-iodo methyl ketones, leading to endo N-alkylation followed by cyclization to form imidazo[2,1-b] mdpi.comorgchemres.orgbenzothiazolium salts. mdpi.com This highlights the reactivity of the amine group on the benzothiazole core towards electrophilic reagents.

Catalytic N-Methylation Approaches

Catalytic N-methylation offers a more atom-economical and often greener alternative to traditional methylation methods that use stoichiometric and often toxic reagents like methyl halides. nih.gov These catalytic systems often employ a C1 source, such as formaldehyde (B43269) or methanol (B129727), in the presence of a suitable catalyst. nih.gov

One such method utilizes triazolium salts as N-heterocyclic carbene (NHC) catalysts. For the N-methylation of 7-chloro-1,3-benzothiazol-2-amine, formaldehyde can be used as the methyl source with a triazolium salt catalyst (20 mol%) and a base like cesium carbonate (Cs₂CO₃) in a solvent such as dichloromethane (B109758) (DCM). This reaction proceeds under an inert atmosphere at room temperature and can achieve yields of 65–70%.

Ruthenium and Iridium-based NHC complexes have also been investigated for the N-alkylation and N-methylation of amines with alcohols. nih.gov These catalysts have shown high efficiency in solvent-free conditions. For instance, an NHC-Ir(III) complex has been found to be highly effective for the N-methylation of anilines with methanol at 120°C, achieving yields above 80%. nih.gov The catalytic cycle is proposed to proceed via a borrowing-hydrogen mechanism. researchgate.net Bimetallic nanoparticles, such as copper-zirconium, have also been employed as efficient catalysts for the selective N-methylation of amines with dimethyl carbonate, achieving high selectivity under autoclave conditions. nih.gov

Green Chemistry Principles and Sustainable Approaches in Benzothiazole Synthesis

The application of green chemistry principles to the synthesis of benzothiazoles is a significant area of research, aiming to reduce the environmental impact of chemical processes. mdpi.comnih.gov This involves the use of greener solvents, catalysts, and reaction conditions.

Key strategies in green benzothiazole synthesis include:

Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. orgchemres.orgorganic-chemistry.org The synthesis of benzothiazole-2-thiols has been achieved in water using copper sulfate (B86663) as a catalyst. orgchemres.org Similarly, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles and benzothiazoles in an aqueous medium. organic-chemistry.org

Catalyst Reusability: The development of heterogeneous or recyclable catalysts is a core principle of green chemistry. mdpi.com Catalysts like SnP₂O₇ and NH₄Cl have been used for benzothiazole synthesis and can be recovered and reused multiple times without significant loss of activity. mdpi.com

Energy Efficiency: Employing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: One-pot and multicomponent reactions are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. rsc.orgacs.org

Use of Benign Reagents: Replacing hazardous reagents with more environmentally friendly alternatives is crucial. For example, visible light and molecular oxygen can be used as a sustainable oxidation system, eliminating the need for chemical oxidants. organic-chemistry.orgnih.gov

A notable green approach is the visible-light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes. In this process, a disulfide intermediate is generated in situ and acts as a photosensitizer, using molecular oxygen to drive the dehydrogenation step. organic-chemistry.orgnih.govacs.org This method avoids the need for external photosensitizers and utilizes readily available resources like light and air. organic-chemistry.org

Optimization and Mechanistic Investigations of Synthetic Processes

To enhance the efficiency and scalability of benzothiazole synthesis, detailed studies on reaction parameters and mechanistic pathways are essential.

Reaction Condition Parameter Analysis (Temperature, Pressure, Solvent, Catalyst)

The optimization of reaction conditions is critical for maximizing yield and purity.

Temperature: The synthesis of benzothiazoles can be performed over a wide range of temperatures. Some methods proceed at room temperature, which is advantageous for energy savings. mdpi.com For instance, the condensation of 2-aminothiophenol with aldehydes can be catalyzed by H₂O₂/HCl in ethanol at room temperature. mdpi.com Other reactions, like N-methylation using Cu-Zr bimetallic nanoparticles and dimethyl carbonate, require elevated temperatures of around 180°C. nih.gov

Pressure: While many syntheses are conducted at atmospheric pressure, some reactions, such as those involving gaseous reagents like CO₂, may require elevated pressure. For example, the cyclization of 2-aminothiophenols with CO₂ and diethylsilane (B7801327) is carried out at 5 MPa. mdpi.com

Solvent: The choice of solvent can significantly influence reaction outcomes. In some cases, solvent-free conditions are optimal. mdpi.com For other reactions, a variety of solvents have been tested, with systems like chlorobenzene/DMSO proving to be superior for certain transformations. mdpi.com Water is increasingly being used as a green solvent alternative. orgchemres.orgorganic-chemistry.org

Catalyst: The nature and loading of the catalyst are crucial parameters. For the synthesis of 7-chloro-N-methyl-1,3-benzothiazol-2-amine via cyclization, 5–10 wt% of Pd/C catalyst was found to be optimal for the reduction step. In catalytic N-methylation, the type of metal complex (e.g., Ir vs. Ru) can dramatically affect catalytic activity. nih.gov

Reaction TypeCatalystSolventTemperatureKey FindingsReference
CondensationH₂O₂/HClEthanolRoom TempExcellent yields for various substituted benzothiazoles. mdpi.com
CondensationSnP₂O₇--High yields, short reaction times, and catalyst is reusable. mdpi.com
N-MethylationCu-Zr BNPs-180°CHigh selectivity for N-methylation over carbamoylation. nih.gov
Visible-light mediated synthesisIn situ disulfideWater-Sustainable method using light and air; water as the best solvent. organic-chemistry.org

Yield and Purity Enhancement Techniques

Several techniques are employed to improve the yield and purity of the final product.

Optimized Reagent Ratios: For the condensation of 2-aminothiophenol with aromatic aldehydes using H₂O₂/HCl, a specific ratio of 1:1:6:3 (2-aminothiophenol:aldehyde:H₂O₂:HCl) was found to be optimal. mdpi.com

Purification Methods: Post-synthesis purification is crucial. This can involve recrystallization, column chromatography, or the use of scavenger resins to remove excess reagents and byproducts. organic-chemistry.org

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanism is fundamental to optimizing processes and developing new synthetic routes.

Condensation Reactions: The mechanism for the NH₄Cl-catalyzed condensation of 2-aminothiophenol and benzaldehyde (B42025) involves the activation of benzaldehyde through hydrogen bonding, which facilitates the nucleophilic attack by the amino group of 2-aminobenzenethiol. mdpi.com

Visible-Light Mediated Synthesis: In-depth mechanistic studies, including photophysical and electrochemical investigations, have confirmed that an in situ-generated disulfide acts as a photosensitizer. nih.govacs.org This disulfide absorbs visible light and sensitizes molecular oxygen to generate singlet oxygen and superoxide (B77818) anion, which are the key oxidants for the dehydrogenation step. organic-chemistry.orgnih.gov

Catalytic N-Methylation: For N-methylation using NHC-Ir(III) complexes and methanol, NMR studies suggest a mechanism that starts with the deprotonation of methanol by a base. nih.gov The reaction likely proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism where the alcohol is first oxidized to an aldehyde, which then undergoes reductive amination with the amine, and the catalyst is regenerated. researchgate.net

Photochemical Synthesis: Laser flash photolysis and quantum yield determination have been used to propose an intramolecular electron transfer mechanism for the photochemical synthesis of s-triazolo[3,4-b]benzothiazoles. acs.org

Electrophilic and Nucleophilic Reactions of the Benzothiazole Ring System

The reactivity of the this compound core is dictated by the interplay of the electron-rich benzene (B151609) ring, the heterocyclic thiazole moiety, and the activating amino and methyl groups.

Reactivity of the Amino Group at C-6 as a Nucleophile

The primary amino group at the C-6 position is a key site for nucleophilic reactions. Its reactivity is fundamental to the synthesis of a wide array of derivatives. This amino group readily participates in reactions with various electrophiles.

One of the most common transformations is the formation of Schiff bases through condensation with aldehydes. tsijournals.comwjpps.comgsconlinepress.com This reaction typically occurs under acidic or basic catalysis, or with heating, and involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form an azomethine group (-N=CH-). gsconlinepress.comscispace.com For instance, 2-amino-6-substituted benzothiazoles can be condensed with various aromatic aldehydes in ethanol to yield the corresponding Schiff bases. wjpps.com

The amino group can also undergo acylation when treated with acylating agents like chloroacetyl chloride. rsc.org This reaction introduces an acyl group to the nitrogen atom, forming an amide linkage. This transformation is often a precursor to further cyclization reactions.

Substituent Effects on Ring Reactivity

The presence of both an electron-donating methyl group at C-7 and an electron-donating amino group at C-6 significantly influences the reactivity of the entire benzothiazole ring system. Electron-donating groups, such as methyl and amino, increase the electron density of the benzene ring, making it more susceptible to electrophilic substitution reactions. nih.gov

Conversely, these activating groups can also influence the nucleophilicity of the heterocyclic part of the molecule. Studies on related benzothiazole derivatives have shown that the nature and position of substituents have a profound impact on their chemical behavior. For example, the presence of an electron-donating methyl group can hinder certain processes like excited state intramolecular proton transfer (ESIPT) in some derivatives. mdpi.com In the context of this compound, the combined electron-donating effect of the methyl and amino groups enhances the nucleophilic character of the exocyclic amino group, facilitating reactions like N-alkylation and N-acylation.

Advanced Functionalization Strategies for this compound Derivatives

Building upon the fundamental reactivity of the core structure, a variety of advanced functionalization strategies have been developed to synthesize complex derivatives with specific properties.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation of the amino group at C-6 are common strategies to introduce diverse functionalities.

N-Alkylation: This involves the reaction of the amino group with alkyl halides or other alkylating agents. rsc.orgnih.gov The nucleophilic amino group attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond. However, these reactions can sometimes lead to mixtures of mono- and di-alkylated products. rsc.org The steric hindrance caused by substituents can influence the outcome of alkylation. For example, aminophenyl benzothiazoles with a bulky isopropyl group have shown resistance to dialkylation. nih.gov

N-Acylation: This is a widely used reaction for the protection of amino groups and for the synthesis of amides, which are prevalent in many biologically active compounds. nih.gov The reaction of this compound with acylating agents like acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. rsc.org Green chemistry approaches for N-acylation using benzotriazole (B28993) chemistry in water have also been developed, offering mild and efficient conditions. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Benzothiazole Scaffolds

ReactantReagentProduct TypeReference
2-aminobenzothiazole (B30445)Chloroacetyl chloride/TEAN-acylated benzothiazole rsc.org
Primary amines3-Methyl-2-methylthiobenzothiazolium iodide, then Methyl iodideN-methylated amine rsc.org
Aminophenyl benzothiazoles(11)C-radiolabeled alkylating agentsN-alkylated benzothiazole nih.gov
AminesAcylating agents/BenzotriazoleArylamides nih.gov
BenzylamineDimethyl carbonateN-methylated benzylamine nih.gov

Oxidation and Reduction Pathways of the Benzothiazole Scaffold

The benzothiazole ring system can undergo both oxidation and reduction, leading to significant structural modifications.

Oxidation: The benzothiazole ring can be susceptible to oxidative cleavage. For instance, treatment with oxidizing agents like magnesium monoperoxyphthalate can lead to the opening of the thiazole ring to form acylamidobenzene sulfonate esters. researchgate.net Kinetic studies on the oxidation of benzothiazole derivatives using chloramine-T in an acid medium have also been reported, with the likely oxidizing species being hypochlorous acid (HOCl). iosrjournals.org The oxidation products in some cases have been identified as derivatives of orthanilic acid. iosrjournals.org

Reduction: While less commonly reported for the benzothiazole ring itself, reduction of substituents on the ring is a key synthetic transformation. For example, a nitro group on the benzothiazole ring can be reduced to an amino group using reducing agents like Fe/NH4Cl. derpharmachemica.com This transformation is crucial for introducing an amino group that can then be further functionalized.

Formation of Schiff Bases and Subsequent Cyclizations (e.g., Azetidinones)

As previously mentioned, the C-6 amino group readily forms Schiff bases with aldehydes. tsijournals.comwjpps.com These Schiff bases are valuable intermediates for the synthesis of various heterocyclic systems, including four-membered rings like azetidinones (β-lactams). tsijournals.comwjpps.comderpharmachemica.com

The synthesis of azetidinones from Schiff bases derived from 2-aminobenzothiazoles typically involves a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534). tsijournals.comwjpps.comderpharmachemica.comignited.in The base deprotonates the imine, which then acts as a nucleophile, attacking the chloroacetyl chloride. A subsequent intramolecular cyclization yields the 2-azetidinone ring. derpharmachemica.com This reaction provides a pathway to β-lactam-containing benzothiazole derivatives, which are of interest in medicinal chemistry.

Table 2: Synthesis of Azetidinones from Benzothiazole-derived Schiff Bases

Starting Schiff BaseReagents for CyclizationProductReference
Schiff bases from 2-amino-6-substituted benzothiazolesChloroacetyl chloride, Dioxane, Triethylamine2-Azetidinones tsijournals.com
Schiff bases from 6-ethoxy-2-aminobenzothiazoleChloroacetyl chloride, Triethylamine, DioxaneAzetidinone derivatives wjpps.com
Schiff bases from 2-(o-aminophenylamido)-6-fluoro-7-chloro-(1,3)-benzothiazoleChloroacetyl chloride, Triethylamine, 1,4-DioxaneAzetidinone ignited.in

Diazo-Coupling Reactions and Heterocyclic Azo Dye Synthesis

Diazo-coupling reactions are a cornerstone of dye chemistry, and this compound is a valuable precursor in this context. The primary aromatic amine group can be readily diazotized using reagents like sodium nitrite (B80452) in an acidic medium at low temperatures (0–5 °C) to form a reactive diazonium salt. jksus.orgnih.gov This salt can then be coupled with various aromatic or heterocyclic compounds, known as coupling components, to generate a wide range of azo dyes. jksus.orgnih.govrsc.org

The choice of the coupling component is crucial as it significantly influences the color and properties of the resulting dye. For instance, coupling with phenolic compounds or other electron-rich aromatic systems is a common strategy. scispace.com The synthesis of novel heterocyclic azo disperse dyes has been achieved by coupling diazotized 2-amino-6-substituted benzothiazoles with compounds like 4-imino-3,4-dihydro-2H-pyrimido[2,1-b] Current time information in Bangalore, IN.smolecule.combenzothiazole-2-one. scispace.com These reactions have led to the creation of dyes with potential applications in the textile industry and other fields. nih.govrsc.org

The resulting azo compounds, characterized by the -N=N- linkage, often exhibit interesting biological activities, which has spurred research into their synthesis and evaluation for various applications, including as antimicrobial and anticancer agents. jksus.orgrsc.org

Hybrid Molecule Design Incorporating Imidazole (B134444), Benzimidazole (B57391), and Triazole Moieties

The strategy of creating hybrid molecules by combining two or more pharmacologically active scaffolds into a single entity has gained significant traction in medicinal chemistry. nih.govdergipark.org.tr this compound provides a robust platform for the design of such hybrids, particularly with nitrogen-containing heterocycles like imidazole, benzimidazole, and triazole.

Imidazole and Benzimidazole Hybrids:

The fusion of the benzothiazole core with imidazole or benzimidazole moieties can lead to compounds with enhanced biological profiles. researchgate.netrsc.org For example, indole (B1671886) derivatives bearing imidazole or benzothiazole-2-thione moieties at the C-3 position have been synthesized and investigated for their bioactive properties. researchgate.net Similarly, the synthesis of benzimidazole-quinoxaline hybrids has been explored, demonstrating the versatility of these building blocks. rsc.org The condensation of o-phenylenediamine (B120857) with appropriate carboxylic acids is a common method to form the benzimidazole ring system. rsc.org

Triazole Hybrids:

The 1,2,3-triazole ring, often introduced via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular choice for creating hybrid molecules. ajgreenchem.comnih.gov This reaction is highly efficient and regioselective, allowing for the straightforward linkage of a benzothiazole unit to another molecule containing an alkyne or azide (B81097) group. ajgreenchem.comacs.org A series of benzothiazole-based triazole derivatives have been synthesized using this methodology and evaluated for their antimicrobial and anticancer activities. ajgreenchem.com The resulting hybrid molecules have shown promise as leads for the development of new therapeutic agents. nih.govrsc.org

Formation of Acetamide-Linked Derivatives

The amino group of this compound is readily acylated to form acetamide (B32628) derivatives. This transformation is typically achieved by reacting the amine with acetylating agents such as acetic anhydride or acetyl chloride. This simple modification can significantly alter the physicochemical properties of the parent molecule, including its solubility, stability, and biological activity. bohrium.com

The formation of acetamide linkages is a common strategy in the synthesis of more complex molecules. For instance, acetamide-linked benzothiazole derivatives have been synthesized as intermediates in the preparation of compounds with potential antitubercular activity. rsc.org The reaction of an aminobenzothiazole with chloroacetyl chloride produces a chloroacetamide derivative, which can be further reacted with other nucleophiles to build more complex structures. rroij.com

The synthesis of novel acetamide-derived compounds bearing a methylsulfonyl unit has also been reported, highlighting the versatility of this functional group in medicinal chemistry. bohrium.com These derivatives have been evaluated for a range of biological activities, including antibacterial, antifungal, and antitumor properties. bohrium.comresearchgate.net

Site-Specific Functionalization of the Triazole Ring (e.g., C-3 position)

When this compound is incorporated into a hybrid molecule containing a 1,2,3-triazole ring, further functionalization of the triazole ring itself can be achieved. The regioselectivity of these reactions is a key consideration. For example, metal-free synthesis methods have been developed for the preparation of 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov

The specific positions on the triazole ring (N-1, C-4, C-5) offer opportunities for introducing various substituents to fine-tune the properties of the molecule. For instance, in the synthesis of 1H-pyrrolo[2,3-d]pyrimidine-1,2,3-triazole derivatives, substitution at the triazole ring with heteroaryl compounds containing highly electronegative atoms was found to enhance their antimycobacterial activity. nih.gov

Strategies for the regioselective formation of 1,4- and 1,5-disubstituted, as well as 1,4,5-trisubstituted triazoles, have been developed, providing access to a wide range of functionalized triazole derivatives. acs.org These methods often involve the use of specific catalysts and reaction conditions to control the outcome of the reaction.

Isotope Labeling Strategies for Mechanistic Studies

Isotope labeling is a powerful tool for elucidating reaction mechanisms and studying the metabolic fate of molecules. chemrxiv.orgnih.gov In the context of this compound and its derivatives, isotope labeling can provide valuable insights into their chemical and biological behavior.

Commonly used isotopes in organic chemistry include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov For example, ¹³C-labeling can be achieved by using a ¹³C-labeled precursor in the synthesis of the target molecule. chemrxiv.org The position of the label can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In mechanistic studies of reactions involving this compound derivatives, introducing an isotopic label at a specific position can help track the movement of atoms and identify key intermediates. For instance, in the study of high-molecular-weight proteins, protocols for the production of highly deuterated, uniformly ¹⁵N- and ¹³C-labeled samples are well-established. nih.govunl.pt While not directly on the target compound, these strategies can be adapted. For small molecules, specific precursors can be synthesized with isotopic labels. For example, the synthesis of ¹¹C-radiolabeled aminophenyl benzothiazoles has been described, which is crucial for positron emission tomography (PET) imaging studies. uq.edu.au These labeling strategies are invaluable for understanding the intricate details of chemical transformations and biological interactions.

Spectroscopic and Structural Characterization of 7 Methyl 1,3 Benzothiazol 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Analysis for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In the case of 7-Methyl-1,3-benzothiazol-6-amine and its derivatives, characteristic chemical shifts (δ) are observed for the different proton environments.

For the parent compound, this compound, the aromatic protons on the benzene (B151609) ring typically appear as signals between δ 6.8–7.5 ppm. The methyl group (-CH₃) attached to the benzothiazole (B30560) ring gives rise to a singlet peak around δ 2.30 ppm. The amine protons (-NH₂) produce a broad singlet that can be observed around δ 5.50 ppm, although its position and appearance can be affected by solvent and concentration.

In derivatives of this compound, the chemical shifts of the protons are influenced by the nature and position of the substituents. For instance, in N-substituted derivatives, the protons of the substituent will have their own characteristic signals. For example, in N-benzyl derivatives, the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen typically resonate as a singlet around δ 4.6 ppm, while the phenyl protons of the benzyl (B1604629) group appear in the aromatic region. frontiersin.org

The coupling patterns (e.g., doublets, triplets, multiplets) observed in ¹H NMR spectra provide valuable information about the neighboring protons, helping to establish the connectivity of the molecule. For example, in some benzothiazole derivatives, the protons on the benzothiazole ring system can exhibit doublet and triplet signals between δ 7.5–8 ppm, confirming their relative positions. japsonline.com

Interactive ¹H NMR Data Table for this compound Derivatives

DerivativeProtonChemical Shift (δ, ppm)MultiplicityReference
This compoundAromatic-H6.8–7.5m
-CH₃~2.30s
-NH₂~5.50br s
N-(6-methylbenzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amineAromatic-H6.28-6.95m ijrpc.com
-NH3.3, 4.6br s ijrpc.com
-CH₃(not specified)s ijrpc.com
6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amineAromatic-H7.103–7.545m frontiersin.org
-NH5.149s frontiersin.org
-CH₂-4.646s frontiersin.org

s = singlet, br s = broad singlet, d = doublet, t = triplet, m = multiplet

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum.

For this compound, the carbon atom attached to the amine group (C-2) is expected to resonate at a downfield chemical shift, typically around δ 165 ppm. The carbon attached to the methyl group (C-7) would appear at a much higher field, around δ 20 ppm. The other aromatic and thiazole (B1198619) ring carbons will have signals in the range of δ 108-156 ppm. rsc.org

In substituted derivatives, the chemical shifts of the carbon atoms are affected by the electronic properties of the substituents. For example, in N-benzamide derivatives, the carbonyl carbon (C=O) of the amide group gives a characteristic signal in the downfield region, around δ 165-166 ppm. japsonline.comnih.gov The carbons of the benzothiazole ring system in these derivatives typically appear in the range of δ 112-164 ppm. frontiersin.org

Interactive ¹³C NMR Data Table for this compound Derivatives

DerivativeCarbonChemical Shift (δ, ppm)Reference
This compoundC-2 (C-NH₂)~165
C-7 (C-CH₃)~20
C-4~155
Aromatic/Thiazole Carbons108.2-155.4 rsc.org
N-benzothiazol-2-yl benzamideC=N176.03 japsonline.com
C=O165.94 japsonline.com
Aromatic/Thiazole Carbons118.06-153.12 japsonline.com
2,6-dichloro-N-(6-fluorobenzo[d]thiazol-2-yl) benzamideC=O163.1 frontiersin.org
Thiazole-C163.8 frontiersin.org
Aromatic/Benzothiazole Carbons107.6-160.7 frontiersin.org

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Identification of Key Functional Groups and Bond Stretches

The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the various functional groups.

A key feature is the N-H stretching vibration of the amine group, which typically appears as one or two bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the thiazole ring is observed around 1600-1640 cm⁻¹. ijrpc.comsemanticscholar.org The C-S stretching vibration, also characteristic of the benzothiazole ring, is found at lower wavenumbers, typically in the range of 650-700 cm⁻¹. japsonline.com

In derivatives, additional bands corresponding to the introduced functional groups will be present. For example, in N-acyl derivatives, a strong C=O stretching band will be observed around 1640-1660 cm⁻¹. japsonline.com In derivatives containing a nitro group (-NO₂), characteristic stretching vibrations appear around 1326-1359 cm⁻¹. ijrpc.comiosrjournals.org

Interactive IR Data Table for this compound and its Derivatives

Functional Group/BondVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (Amine)Stretch3300-3500 ijrpc.com
C-H (Aromatic)Stretch3020-3084 ijrpc.comarabjchem.org
C-H (Aliphatic)Stretch2839-2974 japsonline.comijrpc.com
C=N (Thiazole)Stretch1600-1640 ijrpc.comsemanticscholar.org
C=O (Amide)Stretch1640-1660 japsonline.com
C-NStretch1453-1480 ijrpc.com
C-SStretch650-700 japsonline.com
NO₂ (Nitro)Stretch1326-1359 ijrpc.comiosrjournals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (164.23 g/mol ). nih.gov The fragmentation pattern would likely involve the loss of small, stable molecules or radicals.

The fragmentation of benzothiazole derivatives is influenced by the nature of the substituents. researchgate.net In many cases, cleavage of the bond alpha to the amine nitrogen is a common fragmentation pathway. miamioh.edulibretexts.org For example, in N-substituted derivatives, the substituent may be lost as a radical or a stable neutral molecule. The presence of a nitrogen atom means that the molecular ion peak for a compound with one nitrogen atom will have an odd mass-to-charge ratio. msu.edu The fragmentation patterns of protonated benzothiazole sulfenamides have been shown to involve rearrangements through 5- and 7-membered cyclic structures. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique is crucial in distinguishing between compounds with the same nominal mass but different chemical formulas.

For the parent compound, this compound, the theoretical exact mass can be calculated from its chemical formula, C₈H₈N₂S. This calculated value serves as a benchmark for experimental verification. HRMS analysis of various derivatives confirms their successful synthesis and provides the first piece of structural evidence. For instance, the structure of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine was confirmed through HRMS, which recorded a molecular ion peak corresponding to its calculated mass. Similarly, complex derivatives used in medicinal chemistry research, such as tryptoline-based benzothiazoles, have had their identities secured using HRMS, which provided exact mass values consistent with their expected structures. nih.gov

Compound NameFormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Reference
This compoundC₈H₈N₂S165.0486Data not available
4-Methoxy-7-methyl-1,3-benzothiazol-2-amineC₉H₁₀N₂OS195.0592~194.05 (M⁺)
6-Chloro-2-(6-methyl-1,3-benzothiazol-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleC₁₉H₁₆ClN₃S354.0883354.0854 nih.gov

This table is interactive and can be sorted by column.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, offering valuable insights into its connectivity and functional groups.

The benzothiazole core exhibits characteristic fragmentation pathways. Studies on protonated benzothiazole sulfenamides using atmospheric pressure chemical ionization (APCI) revealed that the molecules rearrange through 5- and 7-membered cyclic structures to produce key fragment ions at m/z 166 and 183. researchgate.net In-source fragmentation and collision-induced dissociation (CID) are powerful methods for generating these patterns, which can be used to identify and characterize this class of compounds. nih.gov

Specific substitution patterns on the benzothiazole ring lead to predictable fragmentation behaviors. For example, LC-MS/MS analysis of 2-methylbenzothiazole (B86508) shows a precursor ion [M+H]⁺ at m/z 150, which fragments to produce product ions at m/z 109 and 65. nih.gov For a more substituted derivative like 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine, observed fragmentations include the loss of the methoxy (B1213986) group (-OCH₃) and cleavage of the thiazole ring itself. This data is instrumental in confirming the identity of synthetic products and metabolites. nih.govmdpi.com

Precursor CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation PathwayReference
2-Methylbenzothiazole150 [M+H]⁺109, 65Cleavage of thiazole ring nih.gov
Benzothiazole SulfenamidesVaries183, 166Rearrangement via cyclic structures researchgate.net
4-Methoxy-7-methyl-1,3-benzothiazol-2-amine194 (M⁺)163, 121Loss of -OCH₃, Thiazole ring cleavage

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Electronic Absorption and Emission Spectroscopy

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules like benzothiazole derivatives, the most significant electronic transitions are typically π → π* and n → π. uzh.chlibretexts.org The π → π transitions, involving the promotion of an electron from a π bonding orbital to a π antibonding orbital, are generally high-intensity absorptions. The n → π* transitions, which involve non-bonding lone-pair electrons (on nitrogen or sulfur atoms), are typically of lower intensity. uzh.ch

Derivatives of benzothiazole and related structures exhibit characteristic absorption spectra. Studies on methyl-substituted benzothiadiazoles, which are structurally related to benzothiazoles, show prominent absorption peaks between 280 nm and 500 nm, attributed to various localized π–π* electronic transitions within the aromatic system. acs.org Metal complexes incorporating benzothiazole ligands also show distinct bands; for example, an iron complex of a 6-chloro-1,3-benzothiazole derivative displayed absorption bands at 375 nm and 442 nm. orientjchem.org The position and intensity of these absorption maxima are sensitive to the substitution pattern on the benzothiazole ring and the solvent environment. nih.gov

Compound TypeSolventAbsorption Maxima (λmax)Transition TypeReference
Methyl-substituted BenzothiadiazolesDichloromethane (B109758)~280-500 nmπ–π acs.org
Fe(III) complex of (4-{[(6-chloro-1,3-benzothiazol-2-yl)imino]methyl}benzene-1,4-diol)Not specified375 nm, 442 nmd-d / Charge Transfer orientjchem.org
Imines with Thiazole Ring1,2-Dichlorobenzeneup to 800 nmπ–π, n–π* nih.gov

This table is interactive and can be sorted by column.

Fluorescence Spectroscopy for Emission Properties and Quantum Yields

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the de-excitation pathways of a molecule. Upon absorbing light, a molecule is promoted to an excited state, and it can return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this emission process. academie-sciences.fr

The emission properties of benzothiazole derivatives are highly dependent on their molecular structure and substitution. researchgate.net Research on benzothiazole-difluoroborate dyes has shown that the placement of electron-donating or electron-withdrawing groups can dramatically alter the fluorescence quantum yield, with values ranging from nearly zero ("dark") to almost 1.0 ("ultra-bright"). nih.gov The presence of methyl groups can inhibit non-radiative decay pathways that are caused by intramolecular rotation, leading to stronger fluorescence emission in solution. rsc.org The emission spectra of these compounds can also be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. acs.org

Compound ClassKey FeatureEmission Maxima (λem)Quantum Yield (Φf)Reference
Benzothiazole-difluoroboratesVaried substitutionsVaries0.01 - 0.99 nih.gov
4-Substituted Thiazole BF2 ComplexesVaried substitutions437 - 616 nm (in various solvents)Data not available acs.org
Boron-containing Benzothiazoles (Borebt)Methyl groups~450 - 500 nm (in THF)Relatively strong rsc.org

This table is interactive and can be sorted by column.

X-ray Crystallography for Solid-State Structural Elucidation

Determination of Molecular Geometry and Conformation

The benzothiazole ring system is generally planar. Studies on related compounds like 2-(2′-aminophenyl)benzothiazole show that the dihedral angle between the benzothiazole and an attached phenyl ring can be very small, in the range of 4.1–5.4°, indicating a nearly co-planar structure. mdpi.com However, in more complex molecules, such as N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine, the dihedral angles between the different benzothiazole planes can be much larger, ranging from 112° to 125°. iucr.orgresearchgate.net

A detailed crystal structure analysis of (2-methoxy-1-naphthyl methylene)-6-methyl-benzothiazole-2-yl-amine, a Schiff base derivative, provides specific geometric parameters. bas.bg The crystal packing of these molecules is often governed by a network of intermolecular forces. In the aforementioned tris(benzothiazolylmethyl)amine, molecules are linked by C—H⋯N contacts and π–π stacking interactions, which dictate the solid-state architecture. iucr.orgresearchgate.net

CompoundCrystal SystemSpace GroupUnit Cell ParametersKey Structural FeaturesReference
(2-methoxy-1-naphthyl methylene)-6-methyl-benzothiazole-2-yl-amineMonoclinicP2₁/na=8.1077 Å, b=17.302 Å, c=22.790 Å, β=95.799°Intramolecular C-H···N interactions bas.bg
N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amineTriclinicP-1a=6.6530 Å, b=14.3098 Å, c=14.5822 Å, α=61.471°, β=88.474°, γ=79.138°Pseudo-C₃ conformation; π–π stacking iucr.orgresearchgate.net

This table is interactive and can be sorted by column.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The solid-state architecture of this compound and its derivatives is significantly influenced by a variety of intermolecular interactions, with hydrogen bonding and crystal packing playing pivotal roles in defining their supramolecular structures.

In the crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine, molecules are interconnected through C—H⋯N short contacts, forming infinite chains. iucr.org These chains are further linked by π–π stacking interactions involving the five-membered thiazole rings. iucr.org The analysis of 2-amino-6-methyl-1,3-benzothiazole co-crystallized with decanedioic acid reveals a two-dimensional wave-like layer structure held together by intermolecular N—H⋯O and O—H⋯O hydrogen bonds. nih.gov

For derivatives such as 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo mdpi.combiointerfaceresearch.comthiazolo[3,2-a]pyridine-4-carboxamide, the three-dimensional packing is a complex network of hydrogen bonds. iucr.org These include N—H...O and N—H...Cl interactions, as well as a potential halogen bond (N...Cl—C), which collectively form interconnected layer structures. iucr.org Similarly, in the adduct of benzothiazol-2-amine and 3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, intermolecular N—H⋯O and O—H⋯N hydrogen bonds result in the formation of centrosymmetric four-component clusters. iucr.org

The crystal packing of other benzothiazole derivatives also showcases the prevalence of hydrogen bonding. For instance, in N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine, the crystal structure is stabilized by both intermolecular hydrogen bonding and π–π interactions. evitachem.com In certain imidazo[2,1-b] researchgate.netorientjchem.orgbenzothiazole derivatives, weak C—H⋯O hydrogen bonds can link molecules into centrosymmetric dimers, which then stack along a crystallographic axis. researchgate.net For other related compounds, N—H⋯N hydrogen bonds can create two-dimensional networks. researchgate.net

The study of molecular salts of protonated 4,4,7,7-tetramethyl-3a,5,6,7a-tetrahydrobenzothiazol-2-ylamine with various carboxylates highlights a robust R22(8) supramolecular motif. elsevierpure.com This motif is formed by two near-linear N—H⋯O hydrogen bonds between the cation and the carboxylate anion. elsevierpure.com

The table below summarizes key intermolecular interactions observed in various benzothiazole derivatives.

Compound/Derivative ClassDominant Intermolecular InteractionsResulting Supramolecular Structure
N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amineC—H⋯N contacts, π–π stackingInfinite chains iucr.org
2-Amino-6-methyl-1,3-benzothiazole-decanedioic acid (2:1)N—H⋯O, O—H⋯O hydrogen bonds2D wave-like layers nih.gov
1-Amino-3-(4-chlorophenyl)-2-cyano-3H-benzo mdpi.combiointerfaceresearch.comthiazolo[3,2-a]pyridine-4-carboxamideN—H⋯O, N—H⋯Cl hydrogen bonds, Halogen bonds3D interconnected layers iucr.org
Benzothiazol-2-amine–3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1:1)N—H⋯O, O—H⋯N hydrogen bondsCentrosymmetric four-component clusters iucr.org
N-(2-furylmethyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amineIntermolecular hydrogen bonding, π–π interactionsStabilized crystal lattice evitachem.com
Imidazo[2,1-b] researchgate.netorientjchem.orgbenzothiazole derivativesC—H⋯O or N—H⋯N hydrogen bondsDimers or 2D networks researchgate.net
Molecular salts of protonated 4,4,7,7-tetramethyl-3a,5,6,7a-tetrahydrobenzothiazol-2-ylamineN—H⋯O hydrogen bondsR22(8) loop motif elsevierpure.com

Co-crystal Structures with Biological Targets for Binding Mode Analysis

Understanding the binding mode of this compound derivatives with their biological targets is crucial for drug design and development. Co-crystallization with target proteins and subsequent X-ray diffraction analysis provides a detailed three-dimensional view of these interactions at the atomic level.

Molecular docking studies are frequently employed as a computational tool to predict the binding modes of benzothiazole derivatives with various biological targets. For instance, docking studies of certain benzothiazole derivatives with the enzyme CaNmt revealed various hydrophobic and hydrogen-bonding interactions at the active site. scispace.com Similarly, docking analysis of indolizine (B1195054) derivatives, which can be related to benzothiazole systems, has been performed against the GyrB ATPase receptor to evaluate binding affinity. mdpi.com In some cases, the binding affinity of benzothiazole derivatives has been shown to be significant, with docking studies revealing interactions with key amino acid residues in the active site of the target protein. rsc.org

The mdpi.comresearchgate.netnih.govtriazolo[3,4-b]benzothiazole (TBT) scaffold, a related heterocyclic system, has been extensively studied for its interaction with PARP enzymes. acs.orgbiorxiv.orgnih.gov Co-crystal structures of TBT analogues with PARP2, TNKS2, PARP14, and PARP15 have been determined to elucidate their binding modes. biorxiv.orgnih.gov These studies have shown that modifications to the TBT scaffold, such as the introduction of a 7-methyl group, can improve potency against various PARPs. acs.org For example, the 3-amino-7-methyl derivative was identified as a potent inhibitor. nih.gov

The table below presents examples of benzothiazole derivatives and related compounds for which binding mode analyses have been conducted.

Derivative/ScaffoldBiological TargetKey Findings from Binding Mode Analysis
Benzothiazole derivativesCaNmtHydrophobic and hydrogen-bonding interactions observed in the active site. scispace.com
Indolizine derivativesGyrB ATPase receptorEvaluation of binding affinity through molecular docking. mdpi.com
Benzothiazole derivative 7aDprE1 (4FDN protein)Docking studies showed a binding affinity of -8.4 kcal/mol with interactions at the active site. rsc.org
mdpi.comresearchgate.netnih.govTriazolo[3,4-b]benzothiazole (TBT)PARP enzymes (PARP2, TNKS2, PARP14, PARP15)Co-crystal structures revealed binding modes and the importance of substituents for potency. acs.orgbiorxiv.orgnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample of this compound or its derivatives. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and elemental composition.

This technique is routinely used in the characterization of newly synthesized benzothiazole derivatives, including Schiff bases and metal complexes. biointerfaceresearch.comijcce.ac.irresearchgate.net For example, the elemental analysis of a synthesized Schiff base, 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol, and its metal complexes was performed to confirm their composition. biointerfaceresearch.com Similarly, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases had their structures confirmed by elemental analysis alongside spectral data. researchgate.net

In the synthesis of various benzothiazole derivatives, elemental analysis serves as a crucial final check to validate the proposed structures. conicet.gov.armdpi.comresearchgate.net For instance, for N'-(1,3-benzothiazol-2-yl)-benzohydrazide, high-resolution mass spectrometry (HRMS) was used in conjunction with elemental analysis to confirm the molecular formula. jyoungpharm.org

The table below shows representative elemental analysis data for a benzothiazole derivative.

CompoundMolecular FormulaCalculated (%)Found (%)
2-Amino-3-[2-(2-thienyl)-2-oxoethyl]-1,3-benzothiazol-3-ium iodideC₁₃H₁₁IN₂OS₂C: 38.81, H: 2.76, N: 6.96, I: 31.55, S: 15.94C: 38.73, H: 2.71, N: 6.89, I: 31.65, S: 15.89 mdpi.com
2-Methyl-1H-imidazo[2,1-b] researchgate.netorientjchem.orgbenzothiazol-4-ium iodideC₁₀H₉IN₂SC: 37.99, H: 2.87, N: 8.86, I: 40.14, S: 10.14C: 37.88, H: 2.84, N: 8.79, I: 40.24, S: 10.03 mdpi.com
[PdClL(H₂O)]∙2H₂O (L = Schiff base)C₁₇H₂₃N₂O₆PdSClC: 38.88, H: 4.38, N: 5.33, S: 6.10C: 39.00, H: 3.92, N: 5.30, S: 6.10 ijcce.ac.ir

Advanced Characterization Techniques for Metal Complexes (e.g., ESR, Powder XRD)

The characterization of metal complexes of this compound and its derivatives often requires advanced techniques such as Electron Spin Resonance (ESR) spectroscopy and Powder X-ray Diffraction (PXRD).

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a powerful tool for studying metal complexes containing paramagnetic metal ions, such as Cu(II), Co(II), and Mn(II). researchgate.netorientjchem.org The ESR spectrum provides information about the electronic environment of the unpaired electron, which can be used to deduce the geometry of the complex and the nature of the metal-ligand bonding. nih.gov

For example, the ESR spectrum of a Cu(II) complex of a benzothiazole Schiff base showed g|| > g⊥, which is characteristic of a distorted octahedral geometry. orientjchem.org The g-values can also provide insights into the covalent character of the metal-ligand bond. nih.gov In another study, the ESR spectrum of a Cu(II) complex suggested a square-planar geometry. researchgate.net

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline nature of materials. The diffraction pattern obtained is a fingerprint of the crystal structure. For metal complexes of benzothiazole derivatives, PXRD can confirm their crystalline nature. researchgate.netresearchgate.net By comparing the experimental PXRD pattern with a pattern calculated from single-crystal X-ray diffraction data, the phase purity of the bulk material can be verified. nih.gov PXRD has been used to characterize Co(II), Ni(II), and Cu(II) complexes of various benzothiazole-derived ligands. researchgate.netresearchgate.net

The table below summarizes the application of these advanced techniques in the characterization of metal complexes of benzothiazole derivatives.

TechniqueMetal Complex SystemInformation Obtained
ESR SpectroscopyCu(II) complex of a benzothiazole Schiff baseDistorted octahedral geometry, covalent character of metal-ligand bond. orientjchem.org
ESR SpectroscopyCu(II) complex of a terpolymer ligandOctahedral environment around the Cu(II) ion. nih.govresearchgate.net
ESR SpectroscopyCu(II), Ni(II), and Co(II) complexesSquare-planar geometry for Cu(II) and tetrahedral for Ni(II). researchgate.net
Powder XRDCo(II), Fe(II), Pd(II), and Ru(II) complexes of a Schiff baseConfirmation of crystalline nature. ijcce.ac.ir
Powder XRDCu(II), Co(II), and Ni(II) complexes of an azo-dye ligandConfirmation of crystalline nature. researchgate.net
Powder XRDCu(II) complexes of Schiff basesVerification of phase purity of the bulk material. nih.gov

Computational Chemistry and Theoretical Investigations of 7 Methyl 1,3 Benzothiazol 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and reactivity. However, dedicated studies applying these methods to 7-Methyl-1,3-benzothiazol-6-amine have not been identified.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict properties like molecular orbital energies, reactivity, and spectroscopic characteristics. researchgate.netbohrium.comacu.edu.in Theoretical studies on related benzothiazole (B30560) derivatives often utilize DFT to understand their behavior in various chemical environments, such as their efficacy as corrosion inhibitors or their potential as pharmacological agents. researchgate.netresearchgate.net

For instance, studies on compounds like 6-methyl-1,3-benzothiazole-2-amine have successfully used DFT to calculate a range of quantum chemical properties. researchgate.net These investigations typically involve the B3LYP functional, a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netacu.edu.in Such calculations provide a foundational understanding of the molecule's electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are crucial for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netbohrium.com A smaller HOMO-LUMO gap generally suggests higher reactivity. In studies of other benzothiazoles, FMO analysis has been instrumental in explaining their interaction mechanisms, for example, in the context of corrosion inhibition where electron donation from HOMO to a metal's empty orbitals is a key step. researchgate.netresearchgate.net Without specific studies on this compound, its HOMO-LUMO energies and the resulting reactivity predictions remain undetermined.

From the HOMO and LUMO energy values, a variety of global reactivity descriptors can be calculated to quantify chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (σ): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are routinely calculated for various benzothiazole derivatives to compare their reactivity profiles. researchgate.netbohrium.com For example, in the analysis of corrosion inhibitors, a higher fraction of electrons transferred (ΔN) from the inhibitor to a metal surface, calculated using these parameters, correlates with higher inhibition efficiency. researchgate.net However, a corresponding data table for this compound cannot be compiled due to the absence of published research.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited-state properties of molecules, such as their absorption and emission spectra (UV-Vis and fluorescence). bohrium.comacu.edu.in This method is used to predict electronic transitions and can explain the photophysical behavior of compounds, which is crucial for applications in dyes, sensors, and photomedicine. bohrium.comacu.edu.in While TD-DFT has been applied to investigate the optical properties of numerous benzothiazole-based systems, including Schiff bases and azo dyes, no such analysis is available for this compound. bohrium.comacu.edu.in

Semi-Empirical Methods for Molecular Geometry and Electronic Structure

Semi-empirical methods offer a faster, albeit less accurate, alternative to DFT for calculating molecular properties. These methods are useful for large molecules or for preliminary geometry optimizations before employing more rigorous techniques. Studies on other organic molecules have used methods like AM1, PM3, and MNDO to correlate calculated quantum chemical properties with experimental data. However, there is no specific literature applying these semi-empirical methods to investigate the molecular geometry and electronic structure of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques, including molecular docking and molecular dynamics (MD) simulations, which are vital in drug discovery and materials science. rsc.orgacs.org These methods can predict how a molecule binds to a biological target, such as a protein or enzyme, or how it behaves over time in a specific environment. rsc.org For many benzothiazole derivatives, molecular docking studies have been performed to rationalize their biological activities, for example, as anti-tubercular agents. rsc.org Such simulations provide insights into binding affinities and interaction modes at the atomic level. At present, no molecular modeling or dynamics simulation studies have been published for this compound.

Ligand-Target Docking Studies for Interaction Prediction

Ligand-target docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogs, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

While specific docking studies on this compound are not extensively detailed in the available literature, research on closely related benzothiazole derivatives provides significant insights into the process. These studies screen compounds against the binding sites of enzymes and receptors to predict binding affinity and interaction modes. For instance, docking analyses of various benzothiazole derivatives have been performed against targets like GABA-aminotransferase inhibitors and cyclooxygenase (COX) enzymes. researchgate.netjyoungpharm.org The binding affinity is often quantified by a docking score, with more negative values indicating a more favorable interaction.

In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The benzothiazole ligand is then placed into the active site of the protein, and its conformational flexibility is explored to find the best fit. Key interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues in the active site, are then analyzed. For example, docking studies on benzohydrazide (B10538) derivatives of benzothiazole against the COX-2 enzyme (PDB ID: 1CX2) have shown strong binding affinities, with the most active compounds forming crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site. jyoungpharm.org These studies highlight how substituents on the benzothiazole ring, such as the methyl and amine groups in this compound, can influence binding orientation and affinity.

Table 1: Example of Molecular Docking Scores for Benzothiazole Derivatives Against a Target Receptor

CompoundTargetDocking Score (kcal/mol)Interacting Residues (Example)
Benzothiazole Derivative ACOX-2 (1CX2)-9.20TYR355, ARG513
Benzothiazole Derivative BCOX-2 (1CX2)-10.41SER530, TYR385
Phenytoin (Standard)GABA-AT (1OHV)-73.63 (MolDock Score)N-Glu109, N-Asn110
Carbamazepine (Standard)GABA-AT (1OHV)-62.45 (MolDock Score)N-Asn110, O-Cys47

Note: The data in this table is illustrative, based on findings for various benzothiazole derivatives to demonstrate the output of docking studies. researchgate.netjyoungpharm.org The specific scores for this compound would require a dedicated computational experiment.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves identifying its most stable three-dimensional shapes, or conformers. This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a target protein. Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are used to perform this analysis.

Energy minimization is a key part of this process. The geometry of the molecule is optimized to find the lowest energy state, which corresponds to the most stable conformation. DFT calculations at specific levels of theory (e.g., B3LYP with a 6-311++G** basis set) are employed to compute various quantum chemical parameters. shirazu.ac.ir These parameters help in understanding the molecule's electronic structure and reactivity.

Key parameters calculated include:

EHOMO (Highest Occupied Molecular Orbital Energy): This energy level is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for electron donation. shirazu.ac.irderpharmachemica.com

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This relates to the molecule's ability to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of molecular stability and reactivity. A smaller energy gap suggests the molecule is more reactive. derpharmachemica.com

Studies on the related compound 6-methyl-1,3-benzothiazol-2-amine (MBTA) have shown that the introduction of a methyl group increases the EHOMO value compared to the unsubstituted 1,3-benzothiazol-2-amine (BTA), implying a higher tendency to donate electrons. shirazu.ac.irderpharmachemica.com This is a critical insight that can be extrapolated to understand the electronic properties of this compound.

Table 2: Quantum Chemical Parameters for Benzothiazole Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
1,3-benzothiazol-2-amine (BTA)-5.9181-0.90225.0159
6-methyl-1,3-benzothiazol-2-amine (MBTA)-5.8057-0.81774.9880

Source: Data adapted from theoretical studies on related benzothiazole amines. derpharmachemica.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR approaches use molecular modeling to correlate specific structural features with activity, guiding the design of more potent and selective molecules.

For benzothiazole derivatives, computational SAR studies have been crucial in identifying key structural motifs for various biological activities. nih.govresearchgate.net For this compound, the positions of the methyl (C7) and amine (C6) groups are critical. SAR studies on related compounds indicate that substitutions on the benzene (B151609) ring significantly modulate activity. jyoungpharm.orgnih.gov

For example, in the development of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, SAR studies of benzothiazole-phenyl-based analogs showed that the placement of trifluoromethyl groups on associated aromatic rings was well-tolerated by the target enzymes. nih.gov In another study on benzothiazole derivatives as anti-inflammatory agents, the presence of an electron-rich -NH or -OH group, particularly at the para position of an attached ring, was found to enhance activity. jyoungpharm.org This suggests that the 6-amine group in this compound is likely a key contributor to its potential interactions and activities.

Computational SAR often involves the generation of a library of virtual compounds with systematic modifications to the parent structure. The properties and predicted activities of these analogs are then calculated and compared to identify trends. Studies on PARP inhibitors with a shirazu.ac.irtriazolo[3,4-b]benzothiazole scaffold revealed that shifting a methyl group from C7 to C6 resulted in higher potency against specific enzymes like PARP2 and TNKS2. biorxiv.orgacs.org This highlights the sensitivity of biological activity to the precise location of substituents on the benzothiazole core.

Validation and Discrepancy Resolution between Theoretical and Experimental Data

A critical step in computational chemistry is the validation of theoretical models against experimental data. This process ensures that the computational predictions are reliable and accurately reflect real-world chemical and biological phenomena. Discrepancies between theoretical and experimental results can arise, and resolving them often leads to refined models and a deeper understanding of the system.

In the study of benzothiazole derivatives, theoretical calculations are often validated by comparing them with experimental outcomes. For instance, the predicted inhibition efficiency of benzothiazole-based corrosion inhibitors from DFT calculations has been shown to be in good agreement with experimental data obtained from electrochemical measurements. shirazu.ac.irresearchgate.net Theoretical results showed an order of inhibitory efficiency that matched experimental findings, validating the computational model used. shirazu.ac.ir

Similarly, in atmospheric chemistry research, the theoretically predicted yields of oxidation products from the reaction of 2-methylbenzothiazole (B86508) with OH radicals were compared with results from laboratory experiments. nih.gov Such comparisons help to confirm the proposed reaction mechanisms and the accuracy of the potential energy surfaces calculated.

When discrepancies occur, researchers must investigate the potential sources of error. This could involve:

Refining the Computational Model: Using a higher level of theory, a more extensive basis set, or including solvent effects in the calculations.

Re-evaluating Experimental Data: Ensuring the purity of samples and the accuracy of measurement techniques. In structural analysis, for example, computational models (like DFT) can be validated against experimental crystallographic data, and refinement programs can be used to resolve ambiguities in the experimental structure.

Considering Alternative Mechanisms: The initial theoretical model might not account for all possible reaction pathways or molecular interactions.

Through this iterative process of prediction, experimentation, and refinement, a robust and validated model of the chemical system is developed. nih.govnih.gov

Applications of 7 Methyl 1,3 Benzothiazol 6 Amine As a Chemical Intermediate in Advanced Research

Precursor in the Synthesis of Novel Heterocyclic Systems

The primary amino group and the benzothiazole (B30560) nucleus of 7-methyl-1,3-benzothiazol-6-amine are key to its utility in constructing larger, more complex heterocyclic architectures. Researchers leverage this compound to develop scaffolds with potential applications in medicinal chemistry and materials science.

The fusion of a triazole ring with the benzothiazole system gives rise to the Current time information in Bangalore, IN.researchgate.netekb.egtriazolo[3,4-b]benzothiazole (TBT) scaffold. This tricyclic heteroaromatic system is of significant interest due to its biological activities. The synthesis often begins with the conversion of a substituted 2-aminobenzothiazole (B30445) into a 2-hydrazinylbenzothiazole intermediate. acs.org For instance, a general pathway involves the reaction of substituted anilines with ammonium (B1175870) thiocyanate (B1210189) in an acidic solution to form arylthiourea derivatives, followed by oxidative cyclization with bromine to yield the corresponding 2-aminobenzothiazoles. acs.org These are then treated with hydrazine (B178648) hydrate (B1144303) to produce the key 2-hydrazinobenzothiazole (B1674376) intermediates. acs.org

Starting from a 6-methyl-substituted 2-hydrazinylbenzothiazole, which can be derived from this compound, various functionalized TBTs can be synthesized. acs.org The reaction of the hydrazino intermediate with reagents like carbon disulfide (CS₂), urea, or cyanogen (B1215507) bromide (CNBr) leads to the formation of the triazole ring, yielding differently substituted TBTs. acs.org For example, reaction with CS₂ in ethanol (B145695) produces the corresponding benzothiazole-3-thione, while reaction with CNBr yields a 3-aminobenzothiazole derivative. acs.org These derivatives serve as platforms for further functionalization to explore their chemical space and biological potential. acs.org Another approach involves the oxidative cyclization of intermediates derived from 2-mercaptobenzothiazole, which can also lead to the benzo ekb.egarabjchem.orgthiazolo[2,3-c] Current time information in Bangalore, IN.researchgate.netekb.egtriazole core structure. researchgate.netnih.gov

Table 1: Synthesis of Current time information in Bangalore, IN.researchgate.netekb.egTriazolo[3,4-b]benzothiazole (TBT) Derivatives

Starting Material (Intermediate) Reagent Product Type Reference
6-Methyl-2-hydrazinylbenzothiazole Urea Benzothiazol-3-one acs.org
6-Methyl-2-hydrazinylbenzothiazole Carbon Disulfide (CS₂) Benzothiazole-3-thione acs.org
6-Methyl-2-hydrazinylbenzothiazole Cyanogen Bromide (CNBr) 3-Amino-7-methyl-TBT acs.org

The development of molecules incorporating both thiazole (B1198619) and benzothiazole rings has led to the discovery of compounds with significant biological activities. arabjchem.org A common synthetic strategy involves using a 2-aminobenzothiazole derivative as the starting point. For example, 2-amino-6-substituted-benzothiazoles can be reacted with chloroacetyl chloride in the presence of triethylamine (B128534) to form an N-(6-substituted-1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate. arabjchem.org This intermediate is then cyclized with thiourea (B124793) in ethanol to construct the thiazole ring, yielding 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines. arabjchem.org This method allows for the fusion of the two heterocyclic systems through an amino bridge, creating a flexible molecular architecture. The resulting thiazole-benzothiazole hybrids can be further modified, for instance, by forming Schiff bases at the 2-amino position of the newly formed thiazole ring. arabjchem.org

Schiff bases, characterized by the azomethine (-C=N-) functional group, are readily synthesized from the condensation of primary amines with aldehydes or ketones. ekb.eg The amino group of this compound or its derivatives provides a reactive site for such reactions. For instance, 4-(6-methylbenzothiazol-2-yl)aniline can be condensed with various substituted aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid to produce a series of Schiff bases. researchgate.net

These benzothiazole-linked Schiff bases are not merely final products but also versatile intermediates for synthesizing more complex heterocyclic structures through cyclization reactions. researchgate.net A notable example is their reaction with phthalic anhydride (B1165640) in dry benzene (B151609), which leads to the formation of seven-membered Current time information in Bangalore, IN.acs.org-oxazepine rings via a cycloaddition reaction. researchgate.net This demonstrates how the initial Schiff base formation serves as a key step in building polycyclic systems containing the benzothiazole moiety. researchgate.net Similarly, other benzothiazole-amine derivatives can be converted into Schiff bases and subsequently into other heterocyclic systems like diazetidines and tetrazoles. ekb.eg

Table 2: Synthesis of Benzothiazole-Linked Heterocycles via Schiff Bases

Benzothiazole Precursor Reaction 1 (with Aldehyde) Intermediate Reaction 2 Final Product Reference
4-(6-methylbenzothiazol-2-yl)aniline Substituted aromatic aldehydes Schiff Base Phthalic Anhydride Current time information in Bangalore, IN.acs.org-Oxazepine derivative researchgate.net
2-Amino-6-methylbenzothiazole 5-Bromo-2-hydroxybenzaldehyde Schiff Base - Schiff Base Product ekb.eg

The benzothiazole unit is a valuable component in the construction of larger, poly-heterocyclic and macro-molecular structures, such as star-shaped molecules. These complex architectures are of interest for their potential applications in materials science. nih.gov A synthetic approach involves using a central core molecule, like 1,3,5-triazine, functionalized with multiple reactive groups. For example, a tris-aldehyde precursor based on a triazine core can be reacted with compounds that can form heterocyclic rings. nih.gov The Hantzsch thiazole synthesis, a well-established method, can be adapted for this purpose. By reacting the tris-aldehyde with a thioamide, three benzothiazole rings can be appended to the central triazine core, creating a star-shaped poly-heterocyclic molecule. nih.gov

Furthermore, benzothiazole can be incorporated into fused heterocyclic systems through photochemical reactions. For example, a visible-light-driven radical 1,3-dipolar cycloaddition between 2-benzothiazolimines and tetrahydroisoquinoline derivatives can construct benzothiazole-based imidazo[2,1-a]isoquinoline (B1217647) architectures with high diastereoselectivity. bohrium.com This method provides an environmentally friendly pathway to complex, fused poly-heterocyclic compounds containing the benzothiazole scaffold. bohrium.com

Role in the Development of Advanced Organic Materials

Beyond discrete molecular synthesis, this compound and its derivatives are instrumental in the bottom-up creation of advanced organic materials. Their ability to participate in non-covalent interactions makes them suitable precursors for supramolecular assemblies.

Aminobenzothiazole derivatives are effective building blocks for creating organogels, which are soft materials wherein a low-molecular-weight gelator self-assembles in an organic solvent to form a three-dimensional network. core.ac.uk The formation of these networks is driven by non-covalent interactions such as hydrogen bonding and π-π stacking. Binary organogel systems can be formed from mixtures of aminobenzothiazole derivatives and various acids. core.ac.uk The benzothiazole segment, along with the amino group, plays a crucial role in the gelation behavior by providing sites for hydrogen bonding and other intermolecular forces that drive the self-assembly process into structures like fibers, belts, and lamellae. core.ac.uk The specific morphology of the self-assembled aggregates can be tuned by changing the solvent and the structure of the components, highlighting the versatility of benzothiazole derivatives in designing new soft materials. core.ac.uk

Building Blocks for Organic Optoelectronic Materials (e.g., Emitters for OLEDs)

The benzothiazole core is a significant chromophore, and its derivatives are widely utilized as foundational components in the development of luminescent materials for applications such as organic light-emitting diodes (OLEDs). mdpi.com The photophysical and electronic characteristics of these compounds make them suitable for use as light-emitting elements. mdpi.com The fabrication of high-performance OLEDs often involves the use of solution-processable small molecules, a technology that merges the benefits of straightforward synthesis with low-cost production methods like spin-coating or ink-jet printing. researchgate.net

N,O-coordinating organoboron dyes, for instance, are under intensive investigation for their light-emissive properties and have been successfully integrated as emitters in OLEDs. acs.org Research has also focused on synthesizing new thiadiazole-based olefins, which have shown potential as organic small-molecule fluorophores for electroluminescent devices. bohrium.com The design of these materials is crucial, as their molecular structure, packing, and energy levels directly influence the performance of the resulting OFETs. acs.org

Materials for Organic Field-Effect Transistors and Photovoltaics

The field of organic electronics has seen significant advancements through the use of benzothiazole derivatives in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). mdpi.comnih.govdiva-portal.org The performance of these devices is heavily reliant on the properties of the organic semiconductors used. vu.ltacs.org

In the realm of OFETs, benzothiazole derivatives are designed to facilitate efficient charge carrier transport. acs.org For instance, dithieno[3,2-b:2',3'-d]thiophene (DTT) is a key building block for fused thiophenes used in organic semiconductors. acs.org Derivatives of DTT have demonstrated good environmental stability and have been used to achieve high field-effect mobilities. acs.org

For organic solar cells, benzothiazole-based arylamines have been synthesized and studied as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). vu.lt These materials exhibit thermal stability and suitable ionization potentials that align well with the valence band energy of perovskite, leading to high power conversion efficiencies (PCE). vu.lt The donor-acceptor molecular architecture is a successful strategy for creating efficient HTMs with high charge carrier mobility and stability. vu.lt Research has also explored the use of benzothiazole derivatives in dye-sensitized solar cells and as a more cost-effective alternative to commonly used materials like Spiro-OMeTAD. beilstein-journals.org

Development of Fluorescent Probes and Chemosensors

Benzothiazole derivatives are extensively investigated as fluorescent probes for the detection of various analytes due to their favorable photophysical properties. researchgate.netresearchgate.net These chemosensors offer advantages such as high selectivity, rapid response times, and low detection limits. researchgate.netacs.org

Derivatives of this compound can be functionalized to create probes that exhibit a "turn-on" or "turn-off" fluorescence response upon binding with specific ions or molecules. For example, benzothiazole-based probes have been designed for the detection of formaldehyde (B43269), where the reaction with the analyte leads to a significant enhancement in fluorescence intensity. rsc.orgnih.gov The mechanism often involves processes like excited-state intramolecular proton transfer (ESIPT) or the inhibition of photoinduced electron transfer (PET). researchgate.netrsc.orgnih.gov

These probes have been successfully employed for the detection of metal ions like Fe³⁺, Zn²⁺, Cu²⁺, and Ni²⁺ in various media, including living cells. researchgate.netacs.org The development of such sensors is a significant area of research with applications in environmental monitoring and biological imaging. researchgate.netacs.org

Table 1: Examples of Benzothiazole-Based Fluorescent Probes

Probe TypeAnalyteKey FeatureDetection LimitReference
Benzothiazole-based probe 4FormaldehydeSignificant fluorescence response under acidic conditionsNot specified rsc.org
Benzothiazole-based probe 6Formaldehyde12-fold increase in fluorescence intensity0.104 μM rsc.org
Biphenyl-benzothiazole chemosensorZn²⁺, Cu²⁺, Ni²⁺Ratiometric and colorimetric responseNot specified acs.org
Benzothiazole-based chemosensorFe³⁺'On-Off' fluorescence response2 μM researchgate.net

Catalytic Applications and Ligand Design

The structural features of this compound make it a suitable candidate for the design of ligands used in transition metal catalysis.

Design of Ligands for Transition Metal Catalysis (e.g., Azide-Alkyne Cycloadditions)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," relies on the use of ligands to stabilize the copper(I) catalyst and accelerate the reaction. beilstein-journals.orgnih.govnih.gov While specific examples detailing the use of this compound in CuAAC are not prevalent in the provided search results, the general applicability of nitrogen-containing heterocyclic compounds as ligands is well-established. For instance, tris(benzyltriazolyl)methyl amine (TBTA) is a widely used ligand that enhances the efficiency of CuAAC reactions. nih.gov The amino group on the benzothiazole ring can be functionalized to create ligands with specific properties for various catalytic applications. mdpi.comnih.gov

Laccase, a copper-containing enzyme, has been utilized to catalyze the synthesis of benzothiazole-functionalized alkynes, which then undergo a 1,3-dipolar cycloaddition with aryl azides to form 1,2,3-triazole-fused benzothiazoles. researchgate.net This enzymatic approach represents a green chemistry alternative for synthesizing these complex heterocyclic compounds. researchgate.net

Investigation of Catalytic Activity of this compound Derivatives

Derivatives of 2-aminobenzothiazole have been explored for their catalytic potential. For example, they have been used in the synthesis of pyrimidine (B1678525) derivatives through one-pot, three-component reactions catalyzed by a chiral acid. researchgate.net Furthermore, metal complexes incorporating aminothiazole-derived Schiff base ligands have been synthesized and characterized, suggesting their potential use in various catalytic processes. royalsocietypublishing.org While direct catalytic applications of this compound itself are not extensively documented in the search results, the derivatization of its amino group opens avenues for creating novel catalysts. researchgate.net

Research on Biological Target Engagement and Mechanistic Pathways

Benzothiazole derivatives are recognized as a significant pharmacophore with a wide range of biological activities. researchgate.net Research has been conducted on their potential as anticancer, anti-inflammatory, and anti-tubercular agents. nih.govresearchgate.netrsc.org

For instance, novel benzothiazole derivatives have been synthesized and evaluated for their potential as anticancer agents, with studies showing they can induce apoptosis and arrest the cell cycle in cancer cell lines. nih.gov In the context of anti-tubercular research, benzothiazole derivatives have been synthesized and tested against Mycobacterium tuberculosis, with some compounds showing promising activity. rsc.org

Furthermore, derivatives of researchgate.netrsc.orgbeilstein-journals.orgtriazolo[3,4-b]benzothiazole have been investigated as inhibitors of PARP enzymes, which are involved in DNA repair and other cellular processes. nih.govacs.org The 7-methyl substituted derivative, in particular, has shown potent and selective inhibition. nih.gov These studies highlight the potential of this compound as a scaffold for the development of new therapeutic agents.

In Vitro Enzyme Inhibition Assays for Target Identification

Derivatives originating from the 7-methyl-1,3-benzothiazole framework have been extensively evaluated through in vitro enzyme inhibition assays to identify and characterize their potential as therapeutic agents. These assays are crucial for determining the potency and selectivity of newly synthesized compounds against specific biological targets.

PARP Enzymes

The 7-methylbenzothiazole moiety has been integral to the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Researchers have synthesized derivatives by functionalizing the core structure to enhance binding affinity and selectivity. For instance, a series of nih.govrsc.orgresearchgate.nettriazolo[3,4-b]benzothiazole derivatives were developed, preserving the 7-methyl group from the parent structure. nih.govacs.org The introduction of an amino group at the C-3 position of the triazole ring, coupled with the 7-methyl group on the benzothiazole ring, resulted in compounds with nanomolar potency. nih.govbiorxiv.org

One notable derivative, 3-Amino-7-methyl- nih.govrsc.orgresearchgate.nettriazolo[3,4-b]benzothiazole (compound 21), was synthesized from a 6-methyl hydrazine intermediate and demonstrated significant inhibitory activity. nih.govacs.orgbiorxiv.org Further derivatization of this compound led to the creation of other molecules with varied inhibitory profiles against different PARP enzyme subtypes. nih.govacs.org

CompoundTarget EnzymeIC50 (µM)Notes
1 ( nih.govrsc.orgresearchgate.netTriazolo[3,4-b]benzothiazole with 7-methyl)PARP10.94Starting point for further derivatization. nih.govacs.org
20 (7-methyl derivative with C-3 thione)PARP10.19Functionalization at C-3 improves potency. nih.govacs.org
21 (7-methyl derivative with C-3 amine)PARP10.088Amino group at C-3 shows high potency. nih.govacs.org
21 PARP21.8Shows selectivity for PARP1 over PARP2. nih.govacs.org
21 TNKS2>50Low activity against Tankyrase 2. nih.govacs.org
21 PARP100.22Potent inhibitor of mono-ADP-ribosyltransferase PARP10. nih.govacs.org

Aromatase

Aromatase, a cytochrome P-450 enzyme, is a key target in the treatment of estrogen-dependent cancers. nih.gov While direct studies on this compound derivatives as aromatase inhibitors are not extensively detailed in the provided results, the broader benzothiazole and related azole scaffolds are known to produce potent aromatase inhibitors. tandfonline.comnih.govresearchgate.net For example, derivatives of benzothiazol-2(3H)-one have shown inhibitory concentrations (IC50) in the nanomolar range against both human and equine aromatases. tandfonline.com A specific derivative, (R,S)-6-[1-hydroxy-1-phenylmethyl]-3-methyl-1,3-benzothiazol-2(3H)-one, was found to be a potent inhibitor. tandfonline.com This highlights the potential of the methylated benzothiazole core in designing novel aromatase inhibitors.

α-Glucosidase

Inhibitors of α-glucosidase are important for managing type 2 diabetes by delaying glucose absorption. researchgate.netresearchgate.net The benzothiazole nucleus is a recognized scaffold for developing such inhibitors. researchgate.netresearchgate.netnih.gov Studies have shown that benzothiazole derivatives can exhibit potent α-glucosidase inhibitory activity, with some compounds having IC50 values significantly lower than the standard drug, acarbose. researchgate.net For instance, a series of benzothiazole-based oxadiazole derivatives demonstrated IC50 values ranging from 0.5 to 30.90 µM. researchgate.net Another study highlighted a benzothiazole derivative bearing a tertiary amine function with an IC50 value lower than 45.5 µM. researchgate.net These findings underscore the utility of the benzothiazole framework in developing effective α-glucosidase inhibitors.

Protein Tyrosine Kinase (PTK) and Epidermal Growth Factor Receptor (EGFR)

Protein tyrosine kinases, particularly EGFR, are critical targets in cancer therapy due to their role in cell proliferation and survival. researchgate.netnih.govjapsonline.com The benzothiazole scaffold is a well-established ATP-competitive inhibitor at the catalytic domain of EGFR-TK. nih.govresearchgate.net Numerous derivatives have been synthesized and evaluated for their EGFR inhibitory activity.

Hybrid molecules combining benzothiazole with a 1,2,3-triazole ring have yielded potent EGFR inhibitors. rsc.org Derivatives 8a, 8b, and 8c from one such study exhibited IC50 values of 0.69, 1.16, and 4.82 μM, respectively, which were comparable or superior to the standard drug Erlotinib (IC50 = 1.3 μM). rsc.org Other research has focused on 2-substituted benzothiazoles, demonstrating that modifications at this position can lead to compounds with significant antitumor activity by targeting EGFR. japsonline.com For example, compound 1 in a study of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives showed the highest inhibitory activity against EGFR-TK with a 70.58% enzyme inhibition rate. nih.gov

Derivative ClassTargetKey FindingsIC50 Values (µM)
Benzothiazole-1,2,3-triazole hybridsEGFRPotent inhibition, comparable to Erlotinib. rsc.org8a: 0.69, 8b: 1.16, 8c: 4.82 rsc.org
Pyrimido[2,1-b]benzothiazole derivativesEGFR-TKCompound 1 showed 70.58% enzyme inhibition. nih.govNot specified in %.
2-phenyl-1,3-benzothiazolesTyrosine KinaseMono fluoro substitution on the benzothiazole nucleus and 4'-methyl variations at the 2-phenyl position demonstrated the highest growth inhibition of MCF-7 cells. researchgate.netNot specified.
Benzothiazole-carboxamide hybridsEGFRCompound 6j (4-OH substitution) was the most potent against cancer cell lines. japsonline.comMCF-7: 6.56, HCT-116: 7.83 japsonline.com

Mechanistic Studies of Molecular Interactions with Biomolecules

Understanding how derivatives of this compound interact with their biological targets at a molecular level is crucial for rational drug design. Mechanistic studies, often employing molecular docking and co-crystallography, reveal the specific binding modes and key interactions that govern a compound's activity and selectivity.

Interactions with Enzymes (PARP, EGFR)

For PARP inhibitors derived from the 7-methylbenzothiazole scaffold, molecular modeling has shown that the triazolobenzothiazole core acts as a nicotinamide (B372718) mimic. nih.govacs.org The orientation of these inhibitors within the PARP binding pocket is critical. It was hypothesized that adding an anchor point at the C-3 position could fix the compound's orientation, a strategy that proved successful in improving potency and selectivity. nih.govacs.org The 7-methyl group is preserved in these designs, suggesting its importance in correctly positioning the molecule within the active site. nih.gov

In the context of EGFR inhibitors, benzothiazole derivatives typically act as competitive inhibitors, vying with ATP for its binding site on the tyrosine kinase domain. nih.govresearchgate.net Docking studies have elucidated the key interactions:

Hydrogen Bonding: The nitrogen atoms of the benzothiazole ring system can form crucial hydrogen bonds with key amino acid residues in the adenine (B156593) region of the ATP binding site. nih.gov

Hydrophobic Interactions: The aromatic rings of the benzothiazole scaffold fit into hydrophobic regions and channels within the binding pocket, which is important for binding affinity and selectivity. nih.gov

Binding Mode: The most potent hydrazone derivatives, 39 and 40, demonstrated superior binding with EGFR, suggesting they are good candidates for targeted therapy. researchgate.net The binding of these derivatives within the EGFR active site confirmed their potential as kinase inhibitors. researchgate.net

A study on a selective pan-RAF kinase inhibitor, TAK-632, which is a C-7 substituted 1,3-benzothiazole derivative, confirmed its binding mode through a cocrystal structure with BRAF. acs.org The 7-cyano group was accommodated into a specific selectivity pocket, while another part of the molecule fit into a hydrophobic back pocket, contributing to both high potency and selectivity. acs.org

Structure-Based Ligand Design utilizing Derivatives of this compound

The this compound core is an exemplary scaffold for structure-based ligand design. By leveraging structural information from target biomolecules, chemists can rationally modify the parent compound to optimize its pharmacological properties.

This approach involves a cycle of designing, synthesizing, and testing new molecules based on their predicted interactions with the target protein. The development of PARP and kinase inhibitors provides clear examples of this strategy.

Targeting PARP Enzymes: Initial studies identified a nih.govrsc.orgresearchgate.nettriazolo[3,4-b]benzothiazole with a 7-methyl group as having micromolar activity against several PARP enzymes. nih.govacs.org Recognizing the potential for improved selectivity, researchers embarked on a structure-based design campaign. They systematically introduced various substituents at the C-3 position of the triazole ring to act as an "anchor," thereby fixing the ligand's orientation in the binding pocket. nih.govacs.org This led to the discovery of derivatives with nanomolar potency and improved selectivity for specific PARP subtypes. nih.govbiorxiv.org

Developing Kinase Inhibitors: The design of novel 1,3-benzothiazole derivatives as pan-RAF inhibitors was based on a previously identified thiazolo[5,4-b]pyridine (B1319707) class inhibitor. acs.org A key challenge was the development of a regioselective cyclization method to specifically create the C-7-substituted 1,3-benzothiazole scaffold from meta-substituted anilines. acs.org This synthetic control allowed for the precise placement of functional groups, like the 7-cyano group in the candidate drug TAK-632, to exploit specific pockets within the kinase's active site, thereby enhancing potency and selectivity against other kinases like VEGFR2. acs.org

Designing EGFR Inhibitors: Computer-aided drug design and virtual screening have been instrumental in developing new benzothiazole-based EGFR inhibitors. nih.gov By generating pharmacophore models based on known active compounds, researchers can identify the minimal structural requirements for activity, such as the presence of hydrophobic regions and specific hydrogen bond donors and acceptors. nih.gov This knowledge guides the synthesis of new derivatives with improved potency and predicted binding modes analogous to known EGFR-TK inhibitors. nih.gov

Future Directions and Emerging Research Avenues for 7 Methyl 1,3 Benzothiazol 6 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Derivatives

The future synthesis of 7-Methyl-1,3-benzothiazol-6-amine derivatives is geared towards efficiency, sustainability, and novelty. Green chemistry principles are becoming central to the development of new synthetic pathways. Researchers are exploring methods that reduce reaction times, utilize environmentally benign solvents like water, and employ reusable catalysts.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields for creating derivatives.

Visible-Light-Promoted Reactions: Using blue LEDs and air as an oxidant represents a mild and sustainable approach for synthesizing the benzothiazole (B30560) core.

Nanoparticle Catalysis: Magnetic nanoparticles, such as those based on γ-Fe2O3@SiO2, are being used to support catalysts. nveo.org These nanocatalysts are easily separable from the reaction mixture using a magnetic field, allowing for simple recovery and reuse for multiple cycles without significant loss of activity. nveo.orgnanomaterchem.com

One-Pot Multi-Component Reactions: These reactions improve efficiency by combining multiple synthetic steps into a single procedure, reducing waste and simplifying the process.

These sustainable methods are not only environmentally responsible but also often lead to higher yields and simpler operational procedures.

Exploration of Unconventional Reactivity and Derivatization Pathways

Moving beyond standard functionalization, future research will focus on unconventional methods to create more complex and diverse derivatives of this compound. The inherent structure of the benzothiazole ring system offers unique opportunities for novel chemical transformations.

Emerging derivatization strategies include:

C-H Bond Functionalization: Direct activation and functionalization of carbon-hydrogen bonds on the benzothiazole core and its substituents offer a more atom-economical approach to creating new derivatives, avoiding the need for pre-functionalized starting materials.

Stereodivergent Synthesis: Advanced catalytic systems, potentially using bimetallic catalysts, could enable the controlled synthesis of specific stereoisomers of complex derivatives. This is particularly relevant for developing compounds with specific biological activities where chirality is crucial.

Electrophilic Modules for RNA-Specific Binders: Research into RNA-reactive small molecules could guide the design of electrophilic this compound derivatives that can covalently bind to specific RNA targets, opening new avenues for therapeutic intervention.

These advanced methods will allow chemists to access previously unattainable chemical space and generate libraries of novel compounds for screening.

Integration with Machine Learning and Artificial Intelligence in Chemical Research

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the research and development of this compound derivatives. These computational tools can accelerate the design-synthesis-testing cycle by predicting molecular properties and optimizing experimental conditions.

Key applications of AI and ML include:

Predictive Modeling: ML algorithms, such as Random Forest and XGBoost, can be trained on existing datasets of benzothiazole derivatives to predict various properties, including photophysical characteristics (like maximum absorption and emission wavelengths) and biological activity.

Rational Drug Design: AI can be used to design novel derivatives with tailored properties. For example, it can help in creating compounds that selectively inhibit specific enzymes by predicting their binding affinity and mode of interaction.

QSAR Model Development: Quantitative Structure-Activity Relationship (QSAR) models built using ML can identify the key structural features of this compound derivatives that are crucial for their biological activity, guiding the synthesis of more potent compounds.

These computational approaches reduce the need for costly and time-consuming trial-and-error experimentation, making the discovery process more efficient and targeted.

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

To fully understand the behavior of this compound derivatives, particularly in biological systems, advanced analytical techniques are required. The development and application of high-resolution spectroscopic and real-time imaging methods are crucial future directions.

TechniqueApplication in Benzothiazole ResearchPotential Insights
Advanced NMR Spectroscopy Elucidation of complex 3D structures and intermolecular interactions of derivatives.Precise structural confirmation and understanding of binding modes with biological targets.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination for structural confirmation and metabolite identification. nih.govCharacterization of novel synthetic products and tracking of metabolic pathways.
Computational DFT Studies Simulation of vibrational spectra (FT-IR, Raman) and electronic properties (HOMO-LUMO energy gaps). acs.orgCorrelation of theoretical properties with experimental observations to understand charge transfer and reactivity. acs.orgnih.govchemrxiv.org
Fluorescence Microscopy Real-time imaging of fluorescent derivatives within living cells.Visualization of subcellular localization, tracking of molecular interactions, and monitoring of biological processes.
Transmission Electron Microscopy (TEM) Characterization of the morphology of self-assembled nanostructures or nanoparticles derived from benzothiazoles. nih.govUnderstanding the size, shape, and aggregation state of nanomaterials for applications in drug delivery and diagnostics. nih.gov

These techniques provide a deeper insight into the molecular structure, electronic properties, and dynamic behavior of these compounds, which is essential for both material science and medicinal chemistry applications.

Applications in Supramolecular Chemistry and Nanotechnology

The aromatic and heterocyclic nature of the this compound scaffold makes it an excellent building block for supramolecular chemistry and nanotechnology. The ability of these molecules to self-assemble through non-covalent interactions like π-π stacking and hydrogen bonding is a key area of emerging research. chemrxiv.org

Future applications in this domain include:

Self-Assembled Nanostructures: Derivatives can be designed to self-organize into well-defined morphologies such as nanospheres, nanobelts, and fibers. nih.govchemrxiv.org A novel dipeptide derivative functionalized with a benzothiazole ring has been shown to form such supramolecular structures. nih.gov These materials can exhibit unique optical and electronic properties.

Fluorescent Probes and Sensors: The intrinsic fluorescence of some benzothiazole derivatives can be harnessed to create sensors for detecting specific ions or biomolecules. acs.org Their fluorescence properties can be enhanced through aggregation, making them suitable for bioimaging applications.

Nanoparticle-Based Systems: this compound derivatives can be incorporated into or used to functionalize nanoparticles for various applications. For instance, benzothiazole derivatives of chitosan (B1678972) have been synthesized as nanoparticles to enhance antibacterial effects. nih.govsemanticscholar.org Magnetic nanoparticles functionalized with benzothiazole-based catalysts are also being developed for green synthesis. nveo.orgnanomaterchem.com

These research avenues bridge the gap between molecular chemistry and materials science, paving the way for novel functional materials with applications in electronics, sensing, and medicine.

Multi-omics Approaches in Biological Research of Derivatives

To fully elucidate the biological mechanisms of action for derivatives of this compound, an integrated, systems-level approach is necessary. Multi-omics, which combines genomics, proteomics, and metabolomics, offers a powerful framework for understanding how these compounds interact with complex biological systems.

Future research directions in this area involve:

Proteomics for Target Identification: Utilizing proteomic techniques to identify the specific protein targets of bioactive derivatives. Benzothiazole-based compounds are known to interact with a range of proteins, including enzymes like DHPS and kinases, as well as heat shock proteins. acs.orgmdpi.com Large-scale proteomic screening can uncover both intended targets and potential off-target interactions, providing a comprehensive view of a compound's mode of action.

Metabolomics for Pathway Analysis: Studying the changes in the metabolome of cells or organisms upon treatment with a derivative. This can reveal which metabolic pathways are perturbed, offering insights into the compound's functional effects and potential toxicity. researchgate.net

Integrated Systems Biology: Combining multi-omics data with computational modeling to build a holistic picture of a compound's biological impact. researchgate.net This approach can help predict therapeutic efficacy, understand mechanisms of drug resistance, and identify biomarkers for patient response, particularly for derivatives designed as anticancer or antimicrobial agents.

By adopting these multi-omics strategies, researchers can move beyond a single-target view and gain a more comprehensive understanding of the systems-level effects of this compound derivatives, accelerating their development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the structural features of 7-Methyl-1,3-benzothiazol-6-amine, and how do they influence its reactivity?

  • Answer : The compound features a benzothiazole core (a fused benzene and thiazole ring) with a methyl group at the 7th position and an amine group at the 6th position. The methyl group enhances steric effects and may stabilize intermediates in nucleophilic substitution reactions, while the amine group provides sites for hydrogen bonding and coordination with biological targets. Its molecular formula is C₈H₈N₂S (MW: 164.23 g/mol) .
  • Methodological Insight : Structural validation typically employs NMR (¹H/¹³C), FTIR, and X-ray crystallography to confirm substituent positions and tautomeric forms (e.g., amino vs. imino configurations) .

Q. What are standard synthetic routes for this compound, and how can reaction conditions be optimized?

  • Answer : A common method involves cyclization of 2-aminothiophenol derivatives with methyl-substituted carbonyl precursors under acidic or catalytic conditions. For example:

  • Step 1 : React 2-amino-4-methylthiophenol with cyanogen bromide to form the thiazole ring.
  • Step 2 : Introduce the amine group via nucleophilic substitution or reductive amination .
    • Optimization Parameters :
  • Temperature : 80–120°C for cyclization.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve yield.
  • Solvent : Ethanol or DMF enhances solubility .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound derivatives?

  • Answer : Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like antimicrobial enzymes or cancer-related receptors. For example:

  • Target : Enoyl-ACP reductase (antibacterial target).
  • Key Interactions : Hydrogen bonding with the amine group and π-π stacking with the benzothiazole ring .
    • Validation : Pair computational results with in vitro assays (MIC values against E. coli or S. aureus) .

Q. How do tautomeric equilibria (amino vs. imino forms) affect the nonlinear optical (NLO) properties of this compound?

  • Answer : The imino tautomer (Z)-3-methyl-N-(nitroacridin-3-yl)-2,3-dihydro-1,3-benzothiazol-2-imine exhibits higher hyperpolarizability due to enhanced charge transfer.

  • Experimental Proof : Synthesize methyl-blocked derivatives to isolate tautomers and measure NLO responses via Kurtz-Perry powder technique .
    • Data Contradiction : Some studies attribute activity to the amino form; resolve via UV-Vis spectroscopy and theoretical calculations (TD-DFT) .

Q. What strategies reconcile discrepancies in reported synthetic yields for benzothiazole derivatives?

  • Answer : Discrepancies often arise from:

  • Purity of precursors : Use HPLC to verify starting materials.
  • Reaction monitoring : Employ TLC or in-situ IR to track intermediates.
    • Case Study : A 2023 study achieved 85% yield using microwave-assisted synthesis (30 min, 100°C) vs. 60% yield in conventional reflux (6 h) .

Methodological Challenges

Q. How can factorial design optimize multi-variable synthesis protocols for this compound?

  • Answer : Use a 2³ factorial design to test variables:

VariableLow (-1)High (+1)
Temperature80°C120°C
Catalyst (mol%)5%15%
Reaction Time2 h6 h
  • Outcome : ANOVA identifies catalyst concentration as the most significant factor (p < 0.05) .

Q. What spectroscopic techniques resolve ambiguities in structural characterization?

  • Answer :

  • X-ray Powder Diffraction (XRPD) : Confirms crystallinity and phase purity.
  • 2D NMR (COSY, HSQC) : Assigns proton and carbon signals in complex mixtures.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.